molecular formula C11H12N2O B15070199 4,5,7-Trimethyl-1,6-naphthyridin-2-ol

4,5,7-Trimethyl-1,6-naphthyridin-2-ol

Cat. No.: B15070199
M. Wt: 188.23 g/mol
InChI Key: VFLKNOCPISSLES-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-1,6-naphthyridin-2-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with three methyl groups attached at positions 4, 5, and 7, and a hydroxyl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde and a β-ketoester under acidic or basic conditions. The reaction can be carried out in the presence of catalysts such as Lewis acids or Bronsted acids to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize microwave-assisted synthesis to reduce reaction times and improve efficiency. Solvent-free reactions and the use of green chemistry principles are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trimethyl-1,6-naphthyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine ketones, and naphthyridine amines, depending on the specific reaction and conditions used .

Scientific Research Applications

4,5,7-Trimethyl-1,6-naphthyridin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-Trimethyl-1,6-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another naphthyridine derivative with similar biological activities.

    2,7-Dimethyl-1,6-naphthyridine: A closely related compound with two methyl groups instead of three.

    4,6-Dimethyl-1,5-naphthyridine: Another variant with different methyl group positions.

Uniqueness

4,5,7-Trimethyl-1,6-naphthyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a hydroxyl group enhances its reactivity and potential for diverse applications compared to other naphthyridine derivatives .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,5,7-trimethyl-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H12N2O/c1-6-4-10(14)13-9-5-7(2)12-8(3)11(6)9/h4-5H,1-3H3,(H,13,14)

InChI Key

VFLKNOCPISSLES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=NC(=C2)C)C

Origin of Product

United States

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